molecular formula C31H26ClN3O4S2 B2962323 5-(2-chlorophenyl)-2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 671200-65-0

5-(2-chlorophenyl)-2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2962323
CAS No.: 671200-65-0
M. Wt: 604.14
InChI Key: VFNXXFQDWDSMQZ-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C31H26ClN3O4S2 and its molecular weight is 604.14. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Spectral Characterization

Research demonstrates the synthesis and spectral characterization of new compounds involving complex processes such as acetylation, nucleophilic substitution reactions, and chlorination to produce derivatives with potential pharmacological activities. These methods enable the creation of compounds with specific properties, suggesting a pathway for the synthesis of the compound (Zaki, Radwan, & El-Dean, 2017).

Material Science Applications

Compounds with structural similarities are utilized in material science, such as the synthesis of soluble polyimides from related monomers, demonstrating the potential of these compounds in creating materials with desirable thermal and mechanical properties. This area of research highlights the importance of synthetic heterocyclic compounds in developing new materials with specific functionalities (Imai, Maldar, & Kakimoto, 1984).

Biological Activities and Applications

Several studies focus on the biological applications of related compounds, including antimicrobial, antitubercular, and anti-inflammatory activities. This suggests that compounds within this chemical family may hold potential for drug development and therapeutic applications. For example, the synthesis and evaluation of pyrimidine-azitidinone analogues for their antimicrobial and antitubercular activities highlight the potential for these compounds in addressing infectious diseases (Chandrashekaraiah et al., 2014).

Properties

IUPAC Name

5-(2-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClN3O4S2/c1-38-25-14-19-12-13-34(16-20(19)15-26(25)39-2)27(36)18-41-31-33-29-28(30(37)35(31)21-8-4-3-5-9-21)23(17-40-29)22-10-6-7-11-24(22)32/h3-11,14-15,17H,12-13,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNXXFQDWDSMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5Cl)C(=O)N3C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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